molecular formula C13H9BrFNO B2388624 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol CAS No. 906461-75-4

4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol

Cat. No.: B2388624
CAS No.: 906461-75-4
M. Wt: 294.123
InChI Key: GSSURLNEDJAYKV-LZYBPNLTSA-N
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Description

4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a bromine atom at the 4-position and a fluorophenyl group attached to the imino group.

Preparation Methods

The synthesis of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline in the presence of an acid catalyst. The reaction is carried out in an alcoholic solvent under reflux conditions. The product is then purified through recrystallization .

Synthetic Route::
  • Dissolve 2-hydroxybenzaldehyde (0.01 mol) in 20 ml of absolute alcohol.
  • Add 4-bromo-2-fluoroaniline (0.01 mol) to the solution.
  • Add a few drops of acid catalyst (e.g., hydrochloric acid).
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and collect the precipitate by filtration.
  • Purify the product by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

1. Substitution Reactions:: 2. Oxidation Reactions::

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol involves its interaction with molecular targets through its phenolic and imino groups. The fluorine atom at the 4-position enhances the compound’s electronegativity, facilitating interactions with biological molecules. The compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .

Comparison with Similar Compounds

4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol can be compared with other Schiff bases and phenolic compounds:

Similar Compounds:: Uniqueness::

Properties

IUPAC Name

4-bromo-2-[(4-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSURLNEDJAYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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